2-(Tridecafluorohexyl)-1H-benzimidazole

Lipophilicity Drug Design QSAR

2-(Tridecafluorohexyl)-1H-benzimidazole (C6F13 chain) delivers a calculated LogP of 5.76—more than 2.5 log units higher than the C2F5 analog (LogP 3.22). This non-linear lipophilicity jump fundamentally alters solubility, membrane partitioning, and surface activity. Do not substitute shorter-chain perfluoroalkyl benzimidazoles assuming linear property scaling; they are functionally non-equivalent. This C6 analog is a critical SAR tool compound for probing perfluoroalkyl chain-length effects on potency and spectrum. It also serves as a candidate antirust/anticorrosion additive in perfluoropolyether greases at 0.5–1.5 wt% loading, and as a building block for low-surface-energy coatings, self-assembled monolayers, and fluorinated polymer additives. The free benzimidazole NH enables N-alkylation, N-arylation, and metal-catalyzed cross-coupling for library synthesis.

Molecular Formula C13H5F13N2
Molecular Weight 436.17 g/mol
CAS No. 119403-54-2
Cat. No. B043591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tridecafluorohexyl)-1H-benzimidazole
CAS119403-54-2
Synonyms2-(PERFLUOROHEXYL)BENZIMIDAZOLE
Molecular FormulaC13H5F13N2
Molecular Weight436.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C13H5F13N2/c14-8(15,7-27-5-3-1-2-4-6(5)28-7)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1-4H,(H,27,28)
InChIKeyIHKGKJQHIIWIAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Tridecafluorohexyl)-1H-benzimidazole (CAS 119403-54-2) for High-Performance Fluorinated Materials Procurement


2-(Tridecafluorohexyl)-1H-benzimidazole (CAS 119403-54-2) is a heterocyclic benzimidazole derivative bearing a fully saturated C6F13 perfluorohexyl chain at the 2-position. With a molecular formula of C13H5F13N2 and a molecular weight of 436.17 g/mol [1], this compound is characterized by a calculated LogP of 5.7582 [2] and an experimental melting point of 160°C . Its structure confers distinct physicochemical properties that differentiate it from both shorter-chain perfluoroalkyl analogs and non-fluorinated benzimidazoles, making it a specialized building block for applications requiring high hydrophobicity, thermal stability, and surface activity.

Why 2-(Tridecafluorohexyl)-1H-benzimidazole Cannot Be Replaced by Shorter-Chain Perfluoroalkyl Analogs


Direct substitution of 2-(tridecafluorohexyl)-1H-benzimidazole with shorter-chain perfluoroalkyl benzimidazoles is not scientifically justifiable due to the non-linear relationship between perfluoroalkyl chain length and key performance parameters. The C6F13 substituent imparts a lipophilicity (LogP 5.76) that is more than 2.5 log units higher than the C2F5 analog (LogP 3.22) [1], which critically alters solubility, membrane partitioning, and surface activity [2]. Furthermore, parasiticidal activity data indicate that biological potency is optimized at the C2 chain length and declines with longer chains [3], meaning that C6 analogs exhibit distinct, application-specific activity profiles rather than simply enhanced versions of shorter-chain compounds. Consequently, procurement decisions based on assumed linear property scaling will result in functionally non-equivalent materials.

Quantitative Differentiation of 2-(Tridecafluorohexyl)-1H-benzimidazole Against In-Class Analogs


Lipophilicity (LogP) Comparison: C6F13 vs. C2F5 and C3F7 Analogs

The lipophilicity of 2-(tridecafluorohexyl)-1H-benzimidazole (calculated LogP 5.76) [1] is significantly higher than that of shorter perfluoroalkyl chain analogs, such as 2-(pentafluoroethyl)-1H-benzimidazole (C2F5, LogP 3.22) [2] and 6-chloro-2-(perfluoroethyl)benzimidazole (LogP 3.87) [3]. This difference of >2.5 log units translates to a theoretical >300-fold increase in octanol-water partition coefficient, directly impacting membrane permeability and distribution in biphasic systems.

Lipophilicity Drug Design QSAR Partition Coefficient

Melting Point and Solid-State Thermal Behavior Relative to Chain Length

The experimental melting point of 2-(tridecafluorohexyl)-1H-benzimidazole is 160°C . This value is intermediate between the C1F3 analog 2-(trifluoromethyl)benzimidazole (208-211°C) and the C3F7 analog 2-(heptafluoropropyl)benzimidazole (225°C) , indicating a non-monotonic relationship between perfluoroalkyl chain length and melting point. The C6F13 compound exists as a solid at room temperature with a melting point lower than both shorter (C1) and slightly longer (C3) chain analogs, a property that may influence processing in polymer matrices or melt-based formulations.

Thermal Properties Crystallinity Formulation Solid-State Chemistry

Antibacterial Activity: Perfluoroalkyl Substituent Class Effect and Chain Length Considerations

While direct antibacterial MIC data for 2-(tridecafluorohexyl)-1H-benzimidazole are not available in the public domain, class-level evidence from a systematic study of fluorine-containing benzimidazoles demonstrates that compounds bearing a perfluoroalkyl group at the 2-position exhibit the highest antibacterial activities against Staphylococcus aureus, Streptococcus pyogenes, Klebsiella aerogenes, and Escherichia coli [1]. The most active compound identified in that study, 2,4,5-tris(trifluoromethyl)benzimidazole, inhibited S. aureus at 0.97 μg/mL and S. pyogenes at 0.24 μg/mL [1]. This establishes a class-level precedent for the antibacterial potential of perfluoroalkyl benzimidazoles. However, parasiticidal activity studies indicate that biological activity is optimized at the C2 perfluoroalkyl chain length and declines with longer chains [2], suggesting that the C6F13 compound may exhibit a different potency and spectrum profile than C2 or C3 analogs.

Antimicrobial Antibacterial Fluorinated Heterocycles SAR

Anticorrosion and Antirust Additive Utility in Fluorinated Grease Formulations

Patents explicitly claim the use of benzimidazoles substituted at the 2-position with perfluoroalkyl or perfluoroalkyleneether groups as antirust and anticorrosion additives in grease formulations based on fluorine-containing base fluids [1]. Grease compositions are formulated to contain approximately 0.5 to 1.5 weight percent of the benzimidazole additive, with the balance being a polyfluoroalkylether base fluid (e.g., 60-65 wt%) and a fluorocarbon polymer thickening agent (e.g., 33.5-39.5 wt%) [2]. While these claims encompass the perfluorohexyl-substituted compound as a member of the claimed class, they do not provide quantitative, head-to-head corrosion inhibition efficiency data (e.g., % inhibition or corrosion rate reduction) for 2-(tridecafluorohexyl)-1H-benzimidazole relative to unsubstituted benzimidazole or other chain lengths.

Corrosion Inhibition Lubricants Grease Additives Fluorinated Fluids

Primary Research and Industrial Applications for 2-(Tridecafluorohexyl)-1H-benzimidazole Based on Evidence


Structure-Activity Relationship (SAR) Studies of Perfluoroalkyl Chain Length in Benzimidazole Bioactivity

Given the class-level evidence that perfluoroalkyl substitution at the 2-position of benzimidazole confers antibacterial activity [1] and that parasiticidal activity is optimized at shorter (C2) chain lengths [2], 2-(tridecafluorohexyl)-1H-benzimidazole (C6F13) serves as a critical tool compound for SAR investigations. Researchers can use this compound to probe how extending the perfluoroalkyl chain from C2 or C3 to C6 alters potency, spectrum, and physicochemical properties such as LogP (5.76 vs. 3.22 for C2F5 [3]).

Synthesis of Fluorinated Heterocyclic Building Blocks and Intermediates

The compound is commercially available as a research chemical (e.g., 95% purity from BOC Sciences [1]) and can serve as a versatile intermediate for further derivatization. The benzimidazole NH position and the electron-withdrawing perfluorohexyl group provide a scaffold for N-alkylation, N-arylation, or metal-catalyzed cross-coupling reactions to generate libraries of fluorinated benzimidazole derivatives for materials science or medicinal chemistry applications [2].

Fluorinated Grease and Lubricant Additive Development

Patents explicitly claim 2-perfluoroalkyl-substituted benzimidazoles as antirust and anticorrosion additives in grease formulations based on polyfluoroalkylether base fluids, typically at 0.5-1.5 wt% loading [1]. The high fluorine content of the C6F13 chain enhances compatibility with perfluorinated base oils and imparts hydrophobicity (LogP 5.76 [2]), making this compound a candidate for evaluation in high-performance lubricants for aerospace, automotive, or industrial machinery applications where fluorinated greases are specified.

Surface Modification and Hydrophobic Coating Research

The long perfluorohexyl chain (C6F13) confers extreme hydrophobicity, as reflected in the calculated LogP of 5.76 [1]. This property positions 2-(tridecafluorohexyl)-1H-benzimidazole as a candidate for incorporation into surface coatings, self-assembled monolayers, or polymer additives where low surface energy, water repellency, and chemical resistance are desired [2]. Quantitative surface tension data for the pure compound are not available, but class-level properties of perfluorinated materials support this application direction.

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